

"N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methyl-1-(tetrahydro-2*H*-pyran-2-yl)methanamine

Cat. No.: B1315307

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of N-Methyl-1-(tetrahydro-2*H*-pyran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Methyl-1-(tetrahydro-2*H*-pyran-2-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document will cover the structural and physicochemical properties of two primary isomers: the 2-substituted and 4-substituted analogs of the tetrahydropyran ring. Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide combines known data with information on closely related compounds and general synthetic principles.

Introduction

N-Methyl-1-(tetrahydro-2*H*-pyran-2-yl)methanamine belongs to a class of compounds containing a saturated six-membered oxygen-containing heterocycle (tetrahydropyran) appended with a methylaminomethyl group. The position of this substituent on the tetrahydropyran ring gives rise to different isomers with potentially distinct chemical and biological properties. The 2- and 4-substituted isomers are the most common and will be the focus of this guide. These structures can serve as valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identity and Physical Properties

The fundamental properties of the two key isomers are summarized below. It is important to note that while some experimental data is available for related compounds, many of the properties for the target molecules are computed.

Table 1: Chemical Identity of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine Isomers

Property	N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine	Tetrahydro-N-methyl-2H-pyran-4-methanamine
Synonyms	N-methyl-1-(oxan-2-yl)methanamine	N-methyl-1-(oxan-4-yl)methanamine, Methyl[(oxan-4-yl)methyl]amine[1]
CAS Number	Not explicitly assigned (Hydrochloride: 23008-93-7)	439081-52-4[1]
Molecular Formula	C ₇ H ₁₅ NO	C ₇ H ₁₅ NO[1]
Molecular Weight	129.20 g/mol	129.20 g/mol [1]
Canonical SMILES	CNCC1CCCCO1	CNCC1CCOCC1[1]
InChI Key	PMULDAJCNKLGNCN-UHFFFAOYSA-N	WMBCUXKYKVTJRF-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine Isomers

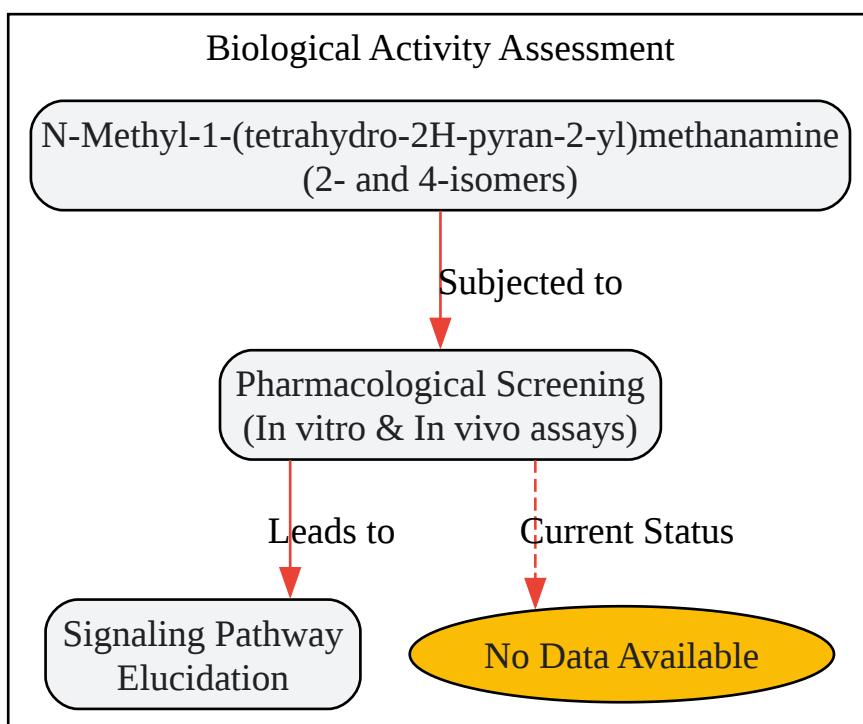
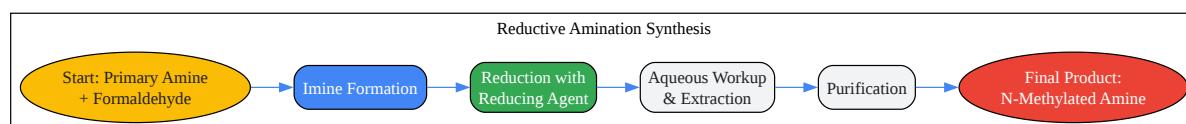
Property	N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine (Predicted)	Tetrahydro-N-methyl-2H-pyran-4-methanamine (Computed)
Boiling Point	Not available	Not available
Melting Point	Not available	Not available
Topological Polar Surface Area	21.3 Å ²	21.3 Å ² [1]
Complexity	69.3	69.3[1]

Synthesis and Experimental Protocols

The synthesis of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine isomers is not extensively detailed in the scientific literature. However, a common and effective method for the preparation of such secondary amines is through reductive amination.^{[2][3]} This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is subsequently reduced to the corresponding amine.

General Protocol for Reductive Amination

A plausible synthetic route for both isomers involves the reductive amination of the corresponding primary amine, (tetrahydro-2H-pyran-2-yl)methanamine or (tetrahydro-2H-pyran-4-yl)methanamine, with formaldehyde.



Materials:

- (Tetrahydro-2H-pyran-2-yl)methanamine or (Tetrahydro-2H-pyran-4-yl)methanamine
- Formaldehyde (aqueous solution, e.g., 37%)
- Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
- Anhydrous solvent (e.g., methanol, dichloromethane)
- Acid catalyst (optional, e.g., acetic acid)

Procedure:

- Dissolve the primary amine in the chosen anhydrous solvent.
- Add the aqueous formaldehyde solution to the reaction mixture.
- If necessary, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for a designated period to allow for imine formation.
- Cool the reaction mixture in an ice bath and slowly add the reducing agent in portions.

- Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).
- Quench the reaction by the addition of water or a basic solution.
- Extract the product with an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrahydro-N-methyl-2H-pyran-4-methanamine | C7H15NO | CID 22225668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315307#n-methyl-1-tetrahydro-2h-pyran-2-yl-methanamine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com